molecular formula C12H12N2 B1443337 [3-(Pyridin-3-yl)phenyl]methanamine CAS No. 894779-75-0

[3-(Pyridin-3-yl)phenyl]methanamine

Cat. No. B1443337
M. Wt: 184.24 g/mol
InChI Key: LJBZNEQDDZADCX-UHFFFAOYSA-N
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Description

“[3-(Pyridin-3-yl)phenyl]methanamine” is a chemical compound with the molecular formula C12H12N2 . It has a molecular weight of 184.24 g/mol .


Synthesis Analysis

While specific synthesis methods for “[3-(Pyridin-3-yl)phenyl]methanamine” were not found, there are studies on the synthesis of pyrazole derivatives, which are structurally similar . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The InChI code for “[3-(Pyridin-3-yl)phenyl]methanamine” is 1S/C12H12N2/c13-8-10-3-1-4-11(7-10)12-5-2-6-14-9-12/h1-7,9H,8,13H2 . The compound consists of a pyridine bound to a phenyl group .


Physical And Chemical Properties Analysis

“[3-(Pyridin-3-yl)phenyl]methanamine” has a molecular weight of 184.24 g/mol . It has a topological polar surface area of 38.9 Ų . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts .

Scientific Research Applications

Use in Synthesis of Unsymmetrical Pincer Palladacycles

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

“[3-(Pyridin-3-yl)phenyl]methanamine” derivatives have been synthesized and underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles . These were then characterised in the solid state .

Methods of Application or Experimental Procedures

The derivatives underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles . 2-Pyridinyl-phenol and -benzyl alcohols were then used as precursors to unsymmetrical PCN pincer palladacycles .

Results or Outcomes

The catalytic applications of these palladacycles show good activity and selectivity . This research provides a greater opportunity to fine-tune catalysis due to the potential hemilability of the ligand and the ability to influence catalytic activity by altering the steric and electronic properties of the donor atoms .

properties

IUPAC Name

(3-pyridin-3-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-8-10-3-1-4-11(7-10)12-5-2-6-14-9-12/h1-7,9H,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBZNEQDDZADCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Pyridin-3-yl)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Yamamoto, T Shibata, K Abe, K Oda… - Chemical and …, 2016 - jstage.jst.go.jp
A novel glycine transporter 1 (GlyT1) inhibitor was designed by the superposition of different chemotypes to enhance its inhibitory activity. Starting from 2-chloro-N-{(S)-phenyl [(2S)-…
Number of citations: 3 www.jstage.jst.go.jp

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